molecular formula C7H11ClN2 B1315474 2-(Pyridin-4-yl)ethanamine hydrochloride CAS No. 6429-12-5

2-(Pyridin-4-yl)ethanamine hydrochloride

Cat. No. B1315474
CAS RN: 6429-12-5
M. Wt: 158.63 g/mol
InChI Key: GQGKWQYHIZXREV-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)ethanamine hydrochloride , also known as 4-Pyridylethylamine hydrochloride or NAPE , is an organic chemical compound with the molecular formula C7H10ClN . It appears as a white crystalline powder that is soluble in water and other polar solvents .

Scientific Research Applications

Medicinal Chemistry

  • Application : “2-(Pyridin-4-yl)ethanamine hydrochloride” is used in the synthesis of novel heterocyclic compounds with potential biological activities .
  • Methods of Application : To prepare libraries of novel heterocyclic compounds, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The biological activities of these compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Organic Synthesis

  • Application : This compound is used in the catalytic enantioselective borane reduction of benzyl oximes .
  • Methods of Application : The process involves the preparation of (S)-1-Pyridin-3-yl-ethylamine bis hydrochloride through the reduction of (E)-1-Pyridin-3-yl-ethanone oxime . The reaction is carried out in anhydrous DMF with a dropping funnel .
  • Results : The procedure results in the production of (S)-1-Pyridin-3-yl-ethylamine bis hydrochloride .

Heterocyclic Compound Synthesis

  • Application : “2-(Pyridin-4-yl)ethanamine hydrochloride” is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .
  • Methods of Application : The compound is used to prepare ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate .
  • Results : The synthesis results in a yellow solid with a melting point of 214–215 °C .

Anti-Fibrosis Drugs

  • Application : This compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives with potential anti-fibrosis activities .
  • Methods of Application : The compound is used to prepare ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) .
  • Results : These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Preparation of Heterocyclic Compounds

  • Application : “2-(Pyridin-4-yl)ethanamine hydrochloride” is used in the preparation of heterocyclic compounds .
  • Methods of Application : The compound is used with magnesium turnings in MeOH .
  • Results : The process does not result in the reduction of the C=C double bonds, and starting materials are recovered .

Safety And Hazards

  • MSDS : Refer to the Material Safety Data Sheet for detailed safety information .

properties

IUPAC Name

2-pyridin-4-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c8-4-1-7-2-5-9-6-3-7;/h2-3,5-6H,1,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGKWQYHIZXREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497660
Record name 2-(Pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-yl)ethanamine hydrochloride

CAS RN

6429-12-5
Record name 2-(Pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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